molecular formula C8H6N4O2 B1295467 2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID CAS No. 54798-92-4

2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID

Cat. No.: B1295467
CAS No.: 54798-92-4
M. Wt: 190.16 g/mol
InChI Key: YFIIOEOZTVRRDK-UHFFFAOYSA-N
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Description

2-Phenyl-2H-tetrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol . It is characterized by a tetrazole ring substituted with a phenyl group and a carboxylic acid group. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2H-Tetrazole-5-carboxylic acid, 2-phenyl- plays a significant role in biochemical reactions due to its ability to act as a carboxylic acid isostere. This means it can mimic the behavior of carboxylic acids in biological systems, which is useful in the design of enzyme inhibitors and other bioactive molecules . The compound interacts with various enzymes and proteins, including xanthine oxidase, where it acts as an inhibitor . These interactions are primarily due to the compound’s ability to form stable complexes with metal ions and other biomolecules .

Cellular Effects

2H-Tetrazole-5-carboxylic acid, 2-phenyl- has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation . Additionally, the compound can alter gene expression and cellular metabolism by interacting with key regulatory proteins and enzymes . These effects can lead to changes in cell function, including reduced oxidative stress and altered metabolic pathways.

Molecular Mechanism

The molecular mechanism of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- involves its ability to bind to specific biomolecules and inhibit their activity. For example, the compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and uric acid . This inhibition reduces the production of reactive oxygen species and decreases oxidative stress. Additionally, the compound can interact with other enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Metabolic Pathways

2H-Tetrazole-5-carboxylic acid, 2-phenyl- is involved in various metabolic pathways. It interacts with enzymes such as xanthine oxidase and other oxidoreductases, affecting the metabolism of purines and other substrates . The compound can also influence metabolic flux and metabolite levels by altering the activity of key regulatory enzymes . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can accumulate in certain tissues due to its binding affinity for metal ions and other biomolecules . These properties are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization with sodium azide . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or tetrazole ring .

Scientific Research Applications

2-Phenyl-2H-tetrazole-5-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenyltetrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-9-11-12(10-7)6-4-2-1-3-5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIIOEOZTVRRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203268
Record name 2H-Tetrazole-5-carboxylic acid, 2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54798-92-4
Record name 2-Phenyl-2H-tetrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54798-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazole-5-carboxylic acid, 2-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazole-5-carboxylic acid, 2-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-phenyl-2H-tetrazole-5-carboxylate (0.84 g, 3.9 mmol, 1 eq) in 7.6 mL of EtOH/H2O (1.5:1) was added NaOH (0.31 g, 7.8 mmol, 2 eq). The reaction mixture was heated at 60° C. for 30 min and was then quenched with 0.65 mL of conc. HCl. The contents were filtered and washed with MeOH and the filtrate was dried with Na2SO4 and concentrated in vacuo. Purification by silica gel flash chromatography (100% EtoAc) afforded 2-phenyl-2H-tetrazole-5-carboxylic acid (0.41 g, 2.2 mmol, 55%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
7.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 0.8 mL ethyl glyoxylate in toluene (50%) was added 130 mL ethanol solution of sulfonyl hydrazide (0.69 g, 4.0 mmol). The resulting mixture was stirred for 1 hr at room temperature in an open flask before 130 mL of chilled distilled water was added. A white precipitate (sulfonylhydrazone) was generated, which was collected by filtration. The filtrate was subsequently dissolved in 50 ml pyridine to derive solution A. Separately, to a 10 mmol solution of aniline in a 1:1 mixture of ethanol and water (20 mL cooled to −5° C.) was added 3.0 mL of concentrated HCl. To the resulting acidic aniline solution, 4 mL solution of sodium nitrate (0.690 g, 10 mmol) was added drop-wise generating the phenyl-diazonium salt solution (solution B). Both solutions were cooled to −5° C. and solution B was added drop-wise to solution A over a period of 30 minutes. Following addition, the reaction mixture was allowed to warm up to room temperature over 45 min and subsequently extracted with ethyl acetate three times. The organic layer was subsequently washed with a 0.1 N HCl solution, dried over sodium sulfate, and concentrated. The crude mixture was purified via a silica gel chromatography using a stepwise gradient of ethyl acetate/hexane to afford ethyl 2-phenyl-2H-tetrazole-5-carboxylate as a pink-purple powder. Following purification, sodium hydroxide (7.5 mmol; 0.6 g dissolved in 2 mL of water) was added to a 50 mL solution of ethyl 2-phenyl-2H-tetrazole-5-carboxylate in ethanol. The reaction mixture was refluxed overnight and allowed to cool to −5° C. The mixture was acidified with 1.2 mL of dilute HCl solution. The resulting solution was extracted five times with ethyl acetate to yield the titled compound (0.37 g, 49%): 1H NMR (500 MHz, CDCl3) δ 8.24 (d, J=7.5 Hz, 2H) 7.60 (m, 3H); 13C NMR (75.4 MHz, CDCl3) δ 158.6, 158.3, 135.9, 130.7, 130.2, 120.3; HRMS (EI) calcd for C8H6N2O2 162.0424 [M−N2]+, found 162.0423.
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID
Reactant of Route 2
2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID
Reactant of Route 3
2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID
Reactant of Route 4
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Reactant of Route 5
2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID
Reactant of Route 6
2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID

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